molecular formula C9H8N2OS B183570 2-(methylthio)quinazolin-4(3H)-one CAS No. 54855-81-1

2-(methylthio)quinazolin-4(3H)-one

Cat. No. B183570
CAS RN: 54855-81-1
M. Wt: 192.24 g/mol
InChI Key: LHZQTWZRKDRJGT-UHFFFAOYSA-N
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Description

“2-(methylthio)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by the synonym "2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one" .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, has been reported in several studies. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another study reported a Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by S N Ar reaction .


Molecular Structure Analysis

The molecular structure of “2-(methylthio)quinazolin-4(3H)-one” consists of a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a methylthio group attached to the quinazolin-4(3H)-one core .


Chemical Reactions Analysis

Quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, can undergo various chemical reactions. For instance, they can be obtained from aryl iodides and 2-nitrobenzamides in a Pd (II)-catalyzed reaction using microwave irradiation . Another study reported the synthesis of indolo [1,2- a ]quinazolinones from 2-halobenzamides and indoles in a one-pot Ullmann N -arylation/2-amidation cascade reaction .


Physical And Chemical Properties Analysis

“2-(methylthio)quinazolin-4(3H)-one” is a solid at room temperature .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including 2-(methylthio)quinazolin-4(3H)-one, have been extensively studied for their anticancer properties. They have shown efficacy against various cancer cell lines by inhibiting critical proteins like EGFR, which play a pivotal role in cancer cell proliferation. The development of novel quinazoline compounds as anticancer drugs remains promising due to their ability to target multiple proteins involved in cancer pathways. This broadens the scope of quinazoline derivatives in cancer therapy, highlighting their potential as versatile anticancer agents (Ravez et al., 2015), (Marzaro et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Quinazoline derivatives exhibit significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This antibacterial activity is crucial for developing new antibiotics to combat antibiotic resistance. Furthermore, these compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammation-related disorders (Tiwary et al., 2016).

Applications in Medicinal Chemistry

The quinazoline nucleus's stability and versatility make it an attractive candidate for synthesizing bioactive moieties. Its incorporation into various medicinal agents shows the potential for developing drugs with improved bioavailability and solubility, addressing common challenges in drug formulation (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives have found applications beyond medicinal chemistry, including the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for creating novel materials for organic light-emitting diodes (OLEDs), highlighting the versatility of quinazoline compounds in various scientific and industrial applications (Lipunova et al., 2018).

properties

IUPAC Name

2-methylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQTWZRKDRJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358511
Record name 2-(Methylsulfanyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)quinazolin-4(3H)-one

CAS RN

54855-81-1
Record name 2-(Methylsulfanyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
V Alagarsamy, V Muthukumar, N Pavalarani… - Biological and …, 2003 - jstage.jst.go.jp
A series of novel 2-benzylamino-3-substituted quinazolin-4 (3H)-ones have been synthesized by treating 3-amino-2-benzylamino quinazolin-4 (3H)-one, with different aldehydes and …
Number of citations: 111 www.jstage.jst.go.jp
RA Ayyad, HM Sakr, KM El-Gamal - Med. Chem, 2016 - researchgate.net
A series of substituted quinazolin-4 (3H)-ones (VIII1-12) have been synthesized by treating 3-amino-2-benzylamino-substituted-quinazolin-4 (3H)-one VII1-4, with different aldehydes. …
Number of citations: 4 www.researchgate.net
O Singh, KP Namdeo, VR Sindhia - International Journal of …, 2012 - Citeseer
Some new series of 3-(4-substituted-phenyl)-2-thioxo-2, 3-dihydroquinazolin-4 (1H)-one, 3-(4-substituted-phenyl)-2-(methylthio) quinazolin-4 (3H)-one and 3-(4-substituted-phenyl)-2-…
Number of citations: 2 citeseerx.ist.psu.edu
MA Abdallah - Monatshefte für Chemie/Chemical Monthly, 2001 - Springer
The reaction of 3-amino-2-thioxo-4(1H)-quinazolinone or its 2-methylthio derivative with hydrazonoyl halides in the presence of ethanol and triethylamine affords 6H-[1,2,4,5]tetrazino[3, …
Number of citations: 9 link.springer.com
M Gobinath, N Subramanian, V Alagarsamy - Journal of Saudi Chemical …, 2015 - Elsevier
In the present study a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones were synthesized and screened for their H 1 -antihistaminic activity. The …
Number of citations: 28 www.sciencedirect.com
FAM Al-Omary, LA Abou-Zeid, MN Nagi… - Bioorganic & medicinal …, 2010 - Elsevier
A new series of 2,6-substituted-quinazolin-4-ones was designed, synthesized, and evaluated for their in vitro DHFR inhibition, antimicrobial, and antitumor activities. Compounds 22, 33–…
Number of citations: 159 www.sciencedirect.com
S Gatadi, TV Lakshmi, S Nanduri - European journal of medicinal chemistry, 2019 - Elsevier
Emergence of drug resistance has created unmet medical need for the development of new classes of antibiotics. Discovery of new antibacterial agents with new mode of action …
Number of citations: 121 www.sciencedirect.com
V Alagarsamy, S Meena, S Vijayakumar… - Die Pharmazie-An …, 2003 - ingentaconnect.com
A series of novel 2-substituted quinazolin-4(3H)-ones have been synthesized by condensing the aromatic primary amine of 2-substituted quinazolines with different aldehydes and …
Number of citations: 47 www.ingentaconnect.com
X Zhan, Y Xu, Q Qi, Y Wang, H Shi… - Chemistry & …, 2018 - Wiley Online Library
A series of novel quinazolinone derivatives containing a substituted amino moiety were synthesized, evaluated for their cytotoxic and antibacterial activities. The results of MTT assay …
Number of citations: 22 onlinelibrary.wiley.com
MT Sulthana, K Chitra, V Alagarsamy… - Russian Journal of …, 2021 - Springer
In the present study, we have synthesized a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones by the reaction of 3-(substituted)-2-…
Number of citations: 1 link.springer.com

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